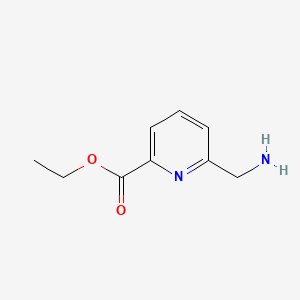

Ethyl 6-(aminomethyl)picolinate

Overview

Description

Ethyl 6-(aminomethyl)picolinate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with ethanol, and an aminomethyl group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-(aminomethyl)picolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloromethylpicolinate with ammonia or an amine under basic conditions to introduce the aminomethyl group. The reaction typically proceeds as follows:

Starting Material: 6-chloromethylpicolinate

Reagent: Ammonia or an amine

Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Temperature: Elevated temperatures, typically around 80-100°C

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Key considerations include the use of high-purity starting materials, efficient mixing, and precise control of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of ethyl 6-(hydroxymethyl)picolinate.

Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(aminomethyl)picolinate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its ability to interact with pyridine receptors.

Materials Science: It is employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to chelate metal ions.

Biological Studies: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-(aminomethyl)picolinate can be compared with other picolinic acid derivatives, such as:

Ethyl 6-(hydroxymethyl)picolinate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

Ethyl 6-(chloromethyl)picolinate: Contains a chloromethyl group, making it more reactive in nucleophilic substitution reactions.

Ethyl 6-(methyl)picolinate: Lacks the functional group at the 6-position, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its aminomethyl group, which provides additional reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

Ethyl 6-(aminomethyl)picolinate is a compound derived from picolinic acid, characterized by its unique structural features that include an ethyl ester and an aminomethyl group. This composition contributes to its diverse biological activities, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C9H13N2O2

- Molecular Weight : Approximately 173.21 g/mol

- Solubility : Soluble in various organic solvents, enhancing its utility in pharmaceutical applications.

The compound's structure allows for significant interactions with biological targets, which is crucial for its pharmacological potential.

This compound operates through several mechanisms, primarily involving its interaction with enzymes and receptors. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with active sites on target molecules, modulating their activity. This interaction can lead to alterations in biochemical pathways, resulting in various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The minimum inhibitory concentrations (MIC) for various pathogens are being explored to establish its efficacy compared to existing antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For instance, it has been observed to affect the expression of proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer therapeutic.

Case Study: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound highlighted its role as a competitive inhibitor for certain enzymes involved in metabolic pathways. The compound was tested against various enzymes, revealing IC50 values that indicate effective inhibition at low concentrations. This property underscores its potential as a lead compound in drug development aimed at metabolic disorders.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 15 | Competitive |

| Dipeptidyl Peptidase IV | 30 | Non-competitive |

| Carbonic Anhydrase II | 25 | Mixed |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its viability as a therapeutic agent. Studies have indicated favorable absorption characteristics with moderate bioavailability. However, further toxicological assessments are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

This compound shares structural similarities with other picolinate derivatives but exhibits unique biological activities due to its specific functional groups. Below is a comparative analysis:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Mthis compound | 171670-23-8 | Methyl group instead of ethyl |

| Ethyl 4-bromopicolinate | Not available | Bromine substitution at the 4-position |

| Ethyl 3-aminopicolinate | Not available | Amino group at the 3-position |

The distinct combination of an ethyl ester and an aminomethyl group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHOZFWRWQZFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670484 | |

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104086-21-7 | |

| Record name | Ethyl 6-(aminomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.